4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of bromonaphthalene, acetamido, imino, and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps:
Formation of the Bromonaphthalene Derivative: The starting material, 4-bromonaphthalene, is subjected to acetylation to form 4-bromo-1-naphthylacetyl chloride.
Amidation: The acetyl chloride is then reacted with an amine to form the corresponding acetamido derivative.
Imination: The acetamido derivative undergoes imination to form the imino compound.
Coupling with Fluorobenzoate: Finally, the imino compound is coupled with 3-fluorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthaleneboronic acid
- 4-Bromo-1-naphthylamine
- 3-Fluorobenzoic acid
Uniqueness
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be suitable.
Properties
Molecular Formula |
C26H18BrFN2O3 |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C26H18BrFN2O3/c27-24-13-10-18(22-6-1-2-7-23(22)24)15-25(31)30-29-16-17-8-11-21(12-9-17)33-26(32)19-4-3-5-20(28)14-19/h1-14,16H,15H2,(H,30,31)/b29-16+ |
InChI Key |
FESRMXLQBLUMNE-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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